5-methyl-6-nitro-2,3-dihydro-1H-indole
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Description
5-methyl-6-nitro-2,3-dihydro-1H-indole is a chemical compound . It belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Mechanism of Action
Target of Action
5-Methyl-6-Nitro-2,3-Dihydro-1H-Indole is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-6-nitro-2,3-dihydro-1H-indole involves the nitration of 5-methyl-2,3-dihydro-1H-indole followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "5-methyl-2,3-dihydro-1H-indole", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium dithionite" ], "Reaction": [ "Step 1: Nitration of 5-methyl-2,3-dihydro-1H-indole with nitric acid and sulfuric acid to form 5-methyl-6-nitro-2,3-dihydro-1H-indole", "Step 2: Reduction of the nitro group in 5-methyl-6-nitro-2,3-dihydro-1H-indole to an amino group using sodium dithionite in the presence of hydrochloric acid", "Step 3: Neutralization of the reaction mixture with sodium hydroxide to obtain 5-methyl-6-amino-2,3-dihydro-1H-indole" ] } | |
CAS No. |
936128-69-7 |
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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